4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide
Overview
Description
Synthesis Analysis The synthesis of 4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide involves condensation reactions between derivatives of chlorobenzaldehyde and benzenesulfonylhydrazine, yielding products that crystallize in ethanol. These compounds are characterized using techniques such as NMR, FT-IR, UV-Vis, and single crystal X-ray diffraction, confirming their molecular structures (Asiri et al., 2018).
Molecular Structure Analysis The molecular structure of this compound and its derivatives has been extensively studied through crystallography and Hirshfeld surface analysis. These studies reveal insights into the effect of substitution on the structural and supramolecular features of the compounds, including dihedral angles, planearity, and intermolecular interactions such as hydrogen bonding and π-π stacking (Salian, Foro, & Gowda, 2018a).
Chemical Reactions and Properties The chemical properties of these compounds, including reactivity and potential as sensors for heavy metal ions like manganese, have been demonstrated through electrochemical methods. These studies highlight the compounds' sensitivity and selectivity, showcasing their utility in detecting environmental pollutants (Asiri et al., 2018).
Physical Properties Analysis The physical properties, such as thermal stability and melting points, of these compounds have been assessed through thermal analyses. These studies provide insights into the compounds' stability and decomposition temperatures, which are crucial for practical applications (Li-zeng et al., 2014).
Scientific Research Applications
Crystal Structure Analysis
The compound 4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide has been studied for its crystal structure and Hirshfeld surface analysis. Research by Salian, Foro, and Gowda (2018) investigated the effect of substituents on structural parameters, revealing that in the 4-chloro-substituted compound, the largest contribution to the Hirshfeld surface comes from H⋯H contacts (Salian, Foro, & Gowda, 2018). This study provides valuable insights into the molecular interactions and crystal packing of these compounds.
Sensor Development
Another significant application is in the development of heavy metal ion sensors. Asiri, Hussain, Arshad, and Rahman (2018) synthesized derivatives of this compound and applied them for the detection of manganese ions (Mn2+) using electrochemical methods. They found that the modified sensor exhibited high sensitivity and selectivity for Mn2+ in various samples, including industrial effluent and different water sources (Asiri, Hussain, Arshad, & Rahman, 2018).
Spectroscopic and Computational Analysis
Moreover, Khan and colleagues (2020) conducted a comparative experimental and DFT/TD-DFT exploration of hydrazide derivatives, including this compound, focusing on their structural, spectral, and electronic properties. They also evaluated the nonlinear optical (NLO) properties of these compounds, which indicated potential technological applications (Khan et al., 2020).
Molecular Docking and Biological Activities
Further research includes the synthesis and characterization of similar derivatives for potential biological activities. For instance, Hussain, Asiri, Arshad, and Rahman (2020) synthesized a derivative and used it as a sensor for chromium ion detection from environmental samples. Their study highlighted the compound's utility in environmental monitoring and safety (Hussain, Asiri, Arshad, & Rahman, 2020).
properties
IUPAC Name |
4-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-3-1-10(2-4-11)9-16-17-20(18,19)13-7-5-12(15)6-8-13/h1-9,17H/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDSCGOBDZHVLL-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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